5-(2-Methylphenoxy)-2-pyrimidinamine
Description
5-(2-Methylphenoxy)-2-pyrimidinamine is a pyrimidine derivative featuring a 2-methylphenoxy substituent at the 5-position and an amine group at the 2-position of the pyrimidine ring. Pyrimidinamine derivatives are widely studied in medicinal and agrochemical research due to their structural versatility and bioactivity. The 2-methylphenoxy group may enhance lipophilicity, influencing membrane permeability and target binding, as seen in structurally related compounds like TCU (a phenoxy-phenol derivative with antimicrobial activity) .
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(2-methylphenoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C11H11N3O/c1-8-4-2-3-5-10(8)15-9-6-13-11(12)14-7-9/h2-7H,1H3,(H2,12,13,14) |
InChI Key |
IDVUHOJGXTYZAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CN=C(N=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methylphenoxy)pyrimidin-2-amine typically involves the reaction of 2-methylphenol with pyrimidin-2-amine under specific conditions. One common method is the nucleophilic substitution reaction, where 2-methylphenol is first converted to its corresponding halide, followed by the reaction with pyrimidin-2-amine in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methylphenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidin-2-amine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
5-(2-Methylphenoxy)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biological studies to understand protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: The compound can be used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(2-Methylphenoxy)pyrimidin-2-amine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidinamine derivatives exhibit diverse pharmacological and agrochemical profiles depending on their substituents. Below is a comparative analysis of 5-(2-Methylphenoxy)-2-pyrimidinamine and key analogs:
Structural and Functional Comparisons
Key Findings
- Electron-Donating Groups: Methoxy (in 5-(4-Methoxyphenyl)pyrimidin-2-amine) and methylphenoxy groups may stabilize aromatic interactions with biological targets, as seen in TCU’s binding to InhA (an antimicrobial target) . Heterocyclic Additions: Thienyl groups in A6 contribute to neurotoxicity in zebrafish, highlighting the role of sulfur-containing substituents in pesticidal activity .
- Therapeutic vs. Agrochemical Applications: Anticancer: Abemaciclib’s complex substituents (e.g., fluoro-benzimidazolyl) enable selective kinase inhibition, contrasting with simpler phenoxy derivatives . Antiviral: SRI-32007’s morpholino and methylsulfonyl groups are critical for HBV core promoter inhibition, a mechanism distinct from phenoxy-based compounds .
Data Tables
Table 1: Physicochemical Properties of Selected Pyrimidinamines
*Predicted based on structural analogs.
Notes
- Limitations: Direct data on 5-(2-Methylphenoxy)-2-pyrimidinamine are absent in the provided evidence; comparisons rely on structural analogs.
- Safety: Pyrimidinamines like A6 exhibit neurotoxicity at nanomolar concentrations , underscoring the need for toxicity profiling of phenoxy derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
